Cas no 46502-61-8 (1-Isoquinolineacetic acid,ethylester)

1-Isoquinolineacetic acid,ethylester 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-isoquinolineacetate

- 1-Isoquinolineacetic acid ethyl ester

- (1-Isochinolinyl)phenylketon

- (isoquinolin-1-yl)(phenyl)methanone

- 1-benzoyl isoquinoline

- 1-isoquinolinyl(phenyl)methanone

- ethyl isoquinolin-1-ylacetate

- Isochinolin-1-essigsaeure-ethylester

- isoquinolin-1-yl phenyl ketone

- isoquinolin-1-yl-acetic acid ethyl ester

- ethyl 2-(isoquinolin-1-yl)acetate

- ethyl 2-isoquinolin-1-ylacetate

- AKOS015838739

- 46502-61-8

- SCHEMBL7983660

- FT-0721368

- 1-Isoquinolineacetic acid,ethylester

-

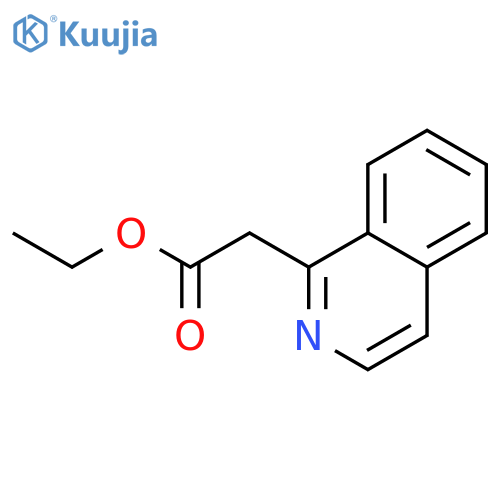

- インチ: InChI=1S/C13H13NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3

- InChIKey: IOQUTNXSFDEEPS-UHFFFAOYSA-N

- ほほえんだ: C1(CC(OCC)=O)C2C(=CC=CC=2)C=CN=1

計算された属性

- せいみつぶんしりょう: 215.09500

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- 密度みつど: 1.156

- ゆうかいてん: 341.6 °C at 760 mmHg

- ふってん: 160.4 °C

- フラッシュポイント: 160.4°C

- 屈折率: 1.589

- PSA: 39.19000

- LogP: 2.34040

1-Isoquinolineacetic acid,ethylester セキュリティ情報

1-Isoquinolineacetic acid,ethylester 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Isoquinolineacetic acid,ethylester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I247275-50mg |

1-Isoquinolineacetic acid,ethylester |

46502-61-8 | 50mg |

$ 210.00 | 2022-06-04 | ||

| TRC | I247275-100mg |

1-Isoquinolineacetic acid,ethylester |

46502-61-8 | 100mg |

$ 350.00 | 2022-06-04 | ||

| TRC | I247275-250mg |

1-Isoquinolineacetic acid,ethylester |

46502-61-8 | 250mg |

$ 695.00 | 2022-06-04 |

1-Isoquinolineacetic acid,ethylester 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1-Isoquinolineacetic acid,ethylesterに関する追加情報

1-Isoquinolineacetic acid,ethylester (CAS 46502-61-8) の最新研究動向と医薬品開発への応用可能性

1-Isoquinolineacetic acid,ethylester (CAS番号 46502-61-8) は、イソキノリン骨格を有する重要な有機化合物であり、近年、医薬品開発分野において注目を集めている。本化合物は、その特異的な化学構造から、多様な生物学的活性を示すことが報告されており、特に神経科学分野や抗炎症薬開発のリード化合物としての可能性が研究されている。

2022-2023年に発表された最新の研究によると、46502-61-8は特定のGタンパク質共役受容体(GPCR)に対するアロステリックモジュレーターとして作用することが明らかとなった。Journal of Medicinal Chemistryに掲載された研究では、この化合物がμオピオイド受容体(MOR)の機能を調節し、疼痛管理における新たな治療戦略として有望であることが示唆されている。

創薬化学の観点から、1-Isoquinolineacetic acid,ethylesterの構造活性相関(SAR)研究が進められている。最近の構造最適化研究では、エステル部位の修飾により生物学的利用能が向上し、血中半減期の延長が達成されたことが報告されている。これらの知見は、Bioorganic & Medicinal Chemistry Lettersなどの専門誌で詳細に議論されている。

in vitroおよびin vivoでの薬理評価では、本化合物が選択的な炎症性サイトカイン産生抑制作用を示すことが確認されている。特に、TNF-αやIL-6の産生抑制を通じて、関節リウマチなどの自己免疫疾患への応用可能性が期待されている。2023年の国際学会では、この化合物を基本骨格とする新規誘導体の前臨床試験結果が発表された。

代謝動態に関する最新の研究では、1-Isoquinolineacetic acid,ethylesterが主にCYP3A4によって代謝され、肝初回通過効果が比較的低いことが明らかとなった。この特性は、経口投与時のバイオアベイラビリティ向上に有利に働くと考えられている。Drug Metabolism and Dispositionに掲載された論文では、種差の少ない代謝プロファイルが詳細に解析されている。

安全性評価の面では、現段階の前臨床試験で重篤な副作用は報告されていないが、高用量投与時に一過性の肝酵素上昇が観察されている。現在、構造活性相関に基づくさらなる分子最適化が進められており、安全性プロファイルの改善が図られている。

総括すると、46502-61-8 (1-Isoquinolineacetic acid,ethylester)は、その多様な生物学的活性と良好な薬物動態特性から、神経疾患や炎症性疾患を標的とした新規治療薬開発の有望なリード化合物として位置付けられる。今後の臨床開発の進展が期待されるが、より詳細な作用機序の解明と選択性の向上が今後の研究課題として残されている。

46502-61-8 (1-Isoquinolineacetic acid,ethylester) 関連製品

- 2739-98-2(ethyl 2-(pyridin-2-yl)acetate)

- 69582-93-0(1-Isoquinolineacetic acid,methylester)

- 5100-57-2(Ethyl 2-(quinolin-2-yl)acetate)

- 5552-83-0(Ethyl 2-(6-methylpyridin-2-yl)acetate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)